molecular formula C7H7Cl2NO2S B1472886 3-Chloro-5-(chloromethyl)benzenesulfonamide CAS No. 1379297-81-0

3-Chloro-5-(chloromethyl)benzenesulfonamide

Cat. No.: B1472886
CAS No.: 1379297-81-0
M. Wt: 240.11 g/mol
InChI Key: YRKXZVFOQWWYLJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H7Cl2NO2S and its molecular weight is 240.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-5-(chloromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-4-5-1-6(9)3-7(2-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKXZVFOQWWYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(chloromethyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound’s chemical structure includes a chlorinated benzene ring with a sulfonamide functional group, which is known for its diverse biological activities. The presence of chlorine substituents may enhance its reactivity and biological efficacy.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that sulfonamides, including this compound, exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-sensitive Staphylococcus aureus6.72 mg/mL
Methicillin-resistant Staphylococcus aureus6.63 mg/mL
Escherichia coli6.67 mg/mL

This data suggests that the compound may serve as a potential therapeutic agent against resistant bacterial infections .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives of benzenesulfonamides can inhibit tumor-associated carbonic anhydrases (CAs), which are implicated in cancer progression.

  • Case Study : A derivative demonstrated an IC50 value of approximately 6.5 µM against the Human Colorectal Tumor Cell Line (HCT116 p53 +/+), indicating significant cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases, which play critical roles in various physiological processes. Inhibition of these enzymes can disrupt tumor growth and bacterial metabolism.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile.

Research Findings

Recent studies have focused on synthesizing novel derivatives of sulfonamides to enhance their biological activity. For instance, modifications to the sulfonamide moiety have yielded compounds with improved inhibitory potency against specific isoenzymes related to cancer and bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

3-Chloro-5-(chloromethyl)benzenesulfonamide derivatives have been investigated for their role as anti-inflammatory agents. They are part of a broader class of benzenesulfonamides that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Such compounds have shown efficacy in treating conditions like arthritis, asthma, and other inflammation-related disorders . The prodrug formulations of these sulfonamides enhance their solubility and therapeutic effectiveness, making them suitable candidates for treating chronic inflammatory diseases .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The structure-activity relationship (SAR) analysis indicates that modifications at the meta position of the sulfonamide moiety can significantly enhance anticancer activity . For instance, certain derivatives showed IC50 values indicating potent inhibitory effects on cancer cell proliferation .

Enzyme Inhibition Studies

2.1 Carbonic Anhydrase Inhibitors

This compound has been explored as a potential inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibitors of tumor-associated isoenzymes like hCA IX and hCA XII have therapeutic implications in cancer treatment. Compounds from this class demonstrated high selectivity and potency against these isoenzymes while showing negligible effects on physiologically important isoforms . This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy.

2.2 Sodium Channel Modulation

Another promising application lies in the modulation of sodium channels, particularly in the context of neurological disorders such as epilepsy. Research indicates that benzenesulfonamides can act as inhibitors of sodium channel-mediated excitability, providing a pathway for developing antiepileptic drugs . The ability to influence neuronal signaling through sodium channel inhibition positions these compounds as valuable tools in treating seizure disorders.

Table 1: Summary of Biological Activities

Activity TypeTargetCompound DerivativeIC50 ValuesReference
Anti-inflammatoryCOX-2Various sulfonamide derivativesVaries by derivative
AnticancerHCT-1165-nitrothiophene derivative0.5 µM
AnticancerMCF-7Specific sulfonamide derivative4 µM
AnticancerHeLaSelected derivatives4.5 µM
Carbonic AnhydrasehCA IXTriazinyl aminobenzenesulfonamidesHigh potency
Sodium Channel InhibitionNeuronal ChannelsBenzenesulfonamide derivativesEffective against Na+ channels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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